molecular formula C21H19N3O2 B5867121 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione

Cat. No.: B5867121
M. Wt: 345.4 g/mol
InChI Key: IYQUZWWRKRBSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .

Mechanism of Action

The mechanism of action of 6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting cytotoxic activity against cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

10-cyclohexylimino-14-hydroxy-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),11,13-heptaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20-14-9-5-4-8-13(14)19-17-15(21(26)24-23-19)10-11-16(18(17)20)22-12-6-2-1-3-7-12/h4-5,8-12,24,26H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUZWWRKRBSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=CC3=C(NN=C4C3=C2C(=O)C5=CC=CC=C54)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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